Oxyphenbutazone-d9

Description

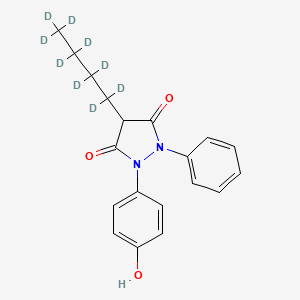

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-2-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3/i1D3,2D2,3D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHZKZSRXITVMK-ZNZAITRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676095 | |

| Record name | 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189693-23-9 | |

| Record name | 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Oxyphenbutazone-d9

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Oxyphenbutazone-d9, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxyphenbutazone. Given the increasing use of stable isotope-labeled compounds in pharmacokinetic and metabolic studies, as well as internal standards in analytical assays, this guide offers a detailed, practical framework for the preparation and analysis of this important molecule.

Introduction

Oxyphenbutazone, a metabolite of Phenylbutazone, is a pyrazolidinedione derivative with anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its deuterated form, this compound (1-(4-hydroxyphenyl)-4-(n-butyl-d9)-2-phenylpyrazolidine-3,5-dione), is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies and serves as a highly effective internal standard for the quantification of Oxyphenbutazone in biological matrices by mass spectrometry.[1][3] The incorporation of nine deuterium atoms in the n-butyl chain provides a significant mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.

This guide outlines a plausible synthetic route for this compound and details the analytical techniques for its comprehensive characterization.

Synthesis of this compound

While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in the scientific literature, a logical and feasible synthetic strategy can be devised based on established organic chemistry principles and published syntheses of analogous compounds. The proposed synthesis is a two-step process, beginning with the preparation of the core pyrazolidinedione ring structure, followed by the introduction of the deuterated butyl chain.

Proposed Synthetic Pathway

Figure 1: Proposed Synthesis Workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl n-butyl-d9-malonate

This initial step involves the alkylation of diethyl malonate with a deuterated butyl source.

-

Materials: Diethyl malonate, sodium metal, absolute ethanol, n-butyl-d9 bromide.

-

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. This will form the sodium salt of diethyl malonate.

-

Add n-butyl-d9 bromide to the reaction mixture and reflux for several hours.[4]

-

After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation.

-

The residue is then worked up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed to yield crude diethyl n-butyl-d9-malonate.

-

Purification can be achieved by vacuum distillation.

-

Step 2: Synthesis of 1-(4-hydroxyphenyl)-4-(n-butyl-d9)-2-phenylpyrazolidine-3,5-dione (this compound)

The final step involves the condensation of the deuterated malonic ester with a substituted hydrazine to form the pyrazolidinedione ring.

-

Materials: Diethyl n-butyl-d9-malonate, 1-(4-hydroxyphenyl)-2-phenylhydrazine, sodium metal, absolute ethanol.

-

Procedure:

-

In a reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol as described in the previous step.

-

Add the synthesized diethyl n-butyl-d9-malonate and 1-(4-hydroxyphenyl)-2-phenylhydrazine to the sodium ethoxide solution.

-

The reaction mixture is heated to reflux for an extended period to facilitate the cyclization reaction.

-

Upon completion, the reaction is cooled, and the solvent is removed.

-

The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Analytical Characterization Workflow

Figure 2: Analytical Workflow for the Characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of this compound.

-

Expected Molecular Weight: The theoretical molecular weight of this compound (C₁₉H₁₁D₉N₂O₃) is approximately 333.43 g/mol .[5]

-

Methodology: High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) is recommended. Analysis by tandem mass spectrometry (LC-MS/MS) is particularly useful for structural confirmation and for developing quantitative assays.[3]

-

Data Presentation:

| Parameter | Expected Value |

| Molecular Formula | C₁₉H₁₁D₉N₂O₃ |

| Monoisotopic Mass | ~333.2039 amu |

| Isotopic Enrichment | >98% (typically) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the molecular structure and confirming the location of the deuterium labels.

-

¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled Oxyphenbutazone, with the notable absence of signals corresponding to the n-butyl group. The integration of the remaining proton signals should be consistent with the molecular structure.

-

²H NMR: The deuterium NMR spectrum should show signals corresponding to the deuterons in the n-butyl chain, confirming the successful incorporation of the deuterium labels.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated butyl carbons will be observed as multiplets due to C-D coupling and will have significantly lower intensity compared to the protonated carbons.

-

Data Presentation (Predicted based on Oxyphenbutazone):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.0-7.5 | m | Aromatic protons |

| 6.7-6.9 | m | Aromatic protons (hydroxyphenyl) | |

| 3.5-3.8 | t | CH (pyrazolidine ring) | |

| ¹³C | 170-175 | s | C=O |

| 155-160 | s | C-OH (aromatic) | |

| 115-140 | m | Aromatic carbons | |

| 60-65 | s | CH (pyrazolidine ring) |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of the synthesized this compound.

-

Methodology: A reversed-phase HPLC method with UV detection is typically employed. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[3]

-

Data Presentation:

| Parameter | Typical Value |

| Purity | >98% (by peak area) |

| Retention Time | Dependent on specific HPLC conditions |

| Impurities | Each impurity <0.1% |

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic route offers a logical and achievable pathway to this valuable stable isotope-labeled standard. The detailed characterization protocols, utilizing mass spectrometry, NMR spectroscopy, and HPLC, will ensure the production of a high-quality product suitable for demanding research and drug development applications. The availability of well-characterized this compound will undoubtedly facilitate more accurate and reliable bioanalytical studies and contribute to a deeper understanding of the pharmacology of Oxyphenbutazone.

References

- 1. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxyphenbutazone - Wikipedia [en.wikipedia.org]

- 3. Diethyl butylmalonate synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation method of diethyl n-butylmalonate - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

Oxyphenbutazone-d9: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Oxyphenbutazone-d9, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxyphenbutazone. This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Compound Data

This compound serves as a stable isotope-labeled internal standard for the quantification of Oxyphenbutazone in various biological matrices during research and pharmacokinetic studies.

| Property | Value |

| CAS Number | 1189693-23-9[1][2][3][4] |

| Molecular Formula | C₁₉H₁₁D₉N₂O₃[2] |

| Molecular Weight | 333.43 g/mol [2][4][5] |

| Synonyms | 4-(Butyl-d9)-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione, 1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-(butyl-d9)pyrazolidine[2] |

Mechanism of Action

Oxyphenbutazone, the non-deuterated parent compound, exerts its pharmacological effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking COX enzymes, Oxyphenbutazone effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.[1]

Beyond its primary mechanism, Oxyphenbutazone has demonstrated other pharmacological activities that contribute to its anti-inflammatory profile. It has been shown to stabilize lysosomal membranes, which prevents the release of enzymes that contribute to tissue damage during inflammation.[1]

Signaling Pathways

The primary signaling pathway influenced by Oxyphenbutazone is the arachidonic acid cascade, specifically the branch mediated by cyclooxygenase enzymes.

Caption: Inhibition of Prostaglandin Synthesis by Oxyphenbutazone.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

A common method to evaluate the inhibitory activity of compounds like Oxyphenbutazone on COX-1 and COX-2 is through in vitro enzyme assays.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of Oxyphenbutazone for COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of Oxyphenbutazone or a vehicle control.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Product Detection: The production of prostaglandins (e.g., Prostaglandin E₂) is measured. This can be achieved using various techniques, including:

-

Enzyme Immunoassay (EIA): A competitive assay where the amount of prostaglandin is determined by colorimetric or fluorometric detection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the direct quantification of prostaglandins.[6]

-

-

Data Analysis: The percentage of inhibition at each Oxyphenbutazone concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow:

Caption: Workflow for a Cyclooxygenase (COX) Inhibition Assay.

References

- 1. What is the mechanism of Oxyphenbutazone? [synapse.patsnap.com]

- 2. Oxyphenbutazone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is Oxyphenbutazone used for? [synapse.patsnap.com]

- 5. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Oxyphenbutazone-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Oxyphenbutazone-d9, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxyphenbutazone. Due to its application in research and as an internal standard, understanding its solubility in various solvents is critical for accurate experimental design and execution.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For a deuterated compound like this compound, the solubility is generally expected to be very similar to its non-deuterated counterpart, Oxyphenbutazone. Minor differences may arise due to the subtle effects of deuterium substitution on intermolecular interactions.

Factors influencing the solubility of this compound include the polarity of the solvent, temperature, and the pH of the solution for aqueous environments. As a weak acid, the solubility of this compound in aqueous solutions is expected to increase with higher pH.

Predicted Solubility Profile of this compound

Based on the known solubility of other NSAIDs and related compounds, a qualitative solubility profile for this compound can be predicted. The following table summarizes the expected solubility in a range of common laboratory solvents. It is imperative for researchers to experimentally verify these predictions.

| Solvent | Predicted Solubility | Rationale |

| Aqueous Buffers | ||

| pH 5.0 Buffer | Low | At acidic pH, this compound will be in its non-ionized form, which is less soluble in water. |

| pH 7.4 Buffer (PBS) | Moderate | Near physiological pH, a portion of the compound will be ionized, leading to increased aqueous solubility. |

| pH 9.0 Buffer | High | At basic pH, this compound will be predominantly in its ionized (salt) form, which is significantly more soluble in water. |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] |

| Methanol | High | A polar protic solvent that is effective at dissolving many organic compounds.[1] |

| Ethanol | High | Similar to methanol, ethanol is a good solvent for many organic molecules. |

| Acetonitrile | Moderate to High | A polar aprotic solvent commonly used in chromatography, it is expected to be a good solvent for this compound.[1] |

| Dichloromethane (DCM) | Moderate | A nonpolar solvent that can dissolve many organic compounds. |

| Hexane | Low | A nonpolar solvent, it is not expected to be a good solvent for the relatively polar this compound molecule. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the thermodynamic solubility of this compound in a given solvent. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathway of Oxyphenbutazone

Oxyphenbutazone, like other NSAIDs, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[2] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.[2]

Caption: Mechanism of action of this compound via COX inhibition.

References

Methodological & Application

Application Note: High-Precision Quantification of Oxyphenbutazone in Biological Matrices Using Oxyphenbutazone-d9 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of oxyphenbutazone in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Oxyphenbutazone-d9, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring.

Introduction

Oxyphenbutazone, a major active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, possesses significant anti-inflammatory and analgesic properties.[1] Accurate quantification of oxyphenbutazone in biological fluids is crucial for understanding its pharmacokinetic profile, assessing bioequivalence, and monitoring therapeutic levels. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS. This is because the SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable and reproducible results.

This document outlines a robust LC-MS/MS method for the determination of oxyphenbutazone, leveraging this compound to correct for variability during sample preparation and analysis.

Experimental Protocols

Materials and Reagents

-

Oxyphenbutazone (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Blank biological matrix (e.g., human plasma)

-

Microcentrifuge tubes

-

Pipettes and tips

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve oxyphenbutazone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of oxyphenbutazone by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (e.g., plasma), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A).

-

Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min. |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 550°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Oxyphenbutazone | 323.1 | 142.1 | -35 |

| This compound | 332.1 | 147.1 | -35 |

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method, demonstrating its suitability for bioanalytical applications.

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

| Extraction Recovery | > 85% |

Visualizations

Caption: Experimental workflow for the quantification of oxyphenbutazone.

Caption: Metabolic conversion of phenylbutazone to oxyphenbutazone.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of oxyphenbutazone in biological matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and improves the overall accuracy and precision of the analysis. This robust protocol is well-suited for demanding bioanalytical applications in both research and regulated environments.

References

Quantitative Analysis of Phenylbutazone Using Oxyphenbutazone-d9: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in equine practice, for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins involved in pain and inflammation.[1][2][3] Accurate quantification of Phenylbutazone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. This document outlines a detailed protocol for the quantitative analysis of Phenylbutazone in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Oxyphenbutazone-d9 as an internal standard. While the use of a deuterated analog of the analyte, such as Phenylbutazone-d9 or Phenylbutazone-d10, is a more common practice, this compound can serve as a suitable internal standard due to its structural similarity to Phenylbutazone and its metabolite, Oxyphenbutazone, ensuring comparable extraction efficiency and ionization response.

Signaling Pathway of Phenylbutazone

Phenylbutazone exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Phenylbutazone from sample collection to data analysis.

References

Application Note: Quantitative Analysis of Oxyphenbutazone in Plasma by LC-MS/MS

Introduction

Oxyphenbutazone, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, possesses significant anti-inflammatory properties.[1] Accurate quantification of oxyphenbutazone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of doping control in equine sports.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of oxyphenbutazone in plasma samples. The protocol employs a deuterated internal standard (IS), Phenylbutazone-d9, to ensure high accuracy and precision. The method is validated and demonstrates excellent linearity, precision, accuracy, and recovery.

Principle

The method involves the extraction of oxyphenbutazone and the internal standard from plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The use of an isotope-labeled internal standard compensates for potential variations in sample preparation and matrix effects, leading to reliable quantification.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of oxyphenbutazone in plasma.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Linearity Range | 0.05 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.995[2][3] |

| Limit of Detection (LOD) | 0.01 µg/mL[2][3] |

| Limit of Quantification (LOQ) | 0.05 µg/mL[2][3] |

Table 2: Precision and Accuracy

| Parameter | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Value | < 15%[2][3] | < 15%[2][3] | 80 - 120%[2][3] | 80 - 120%[2][3] |

Table 3: Recovery and Stability

| Parameter | Value |

| Extraction Recovery | > 80%[2][3] |

| Analyte Stability | |

| 24 hours at Room Temperature | Stable[2][3] |

| 9 days at 4°C | Stable[2][3] |

| 45 days at -20°C and -70°C | Stable[2][3] |

Experimental Protocols

Materials and Reagents

-

Oxyphenbutazone reference standard

-

Phenylbutazone-d9 (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

Ammonium acetate

-

Cyclohexane-ether (1:1, v/v) or other suitable extraction solvent[4]

-

Control plasma (e.g., human, equine)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with ESI source

-

Reversed-phase C18 column

-

Vortex mixer

-

Centrifuge

-

Pipettes and general laboratory glassware

Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: To an appropriate volume of plasma sample (e.g., 0.5 mL), add the internal standard (Phenylbutazone-d9) solution. For calibration standards and quality control samples, spike with the appropriate concentrations of oxyphenbutazone.

-

Acidification: Acidify the plasma sample to disrupt protein binding.[4]

-

Extraction: Add an appropriate volume of extraction solvent (e.g., 3 mL of cyclohexane-ether).

-

Vortexing: Vortex the mixture vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase or reconstitution solvent (e.g., 100 µL of mobile phase).

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and water containing a modifier like formic acid or ammonium acetate. |

| Flow Rate | As per column specifications and system optimization. |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for oxyphenbutazone and Phenylbutazone-d9 need to be determined and optimized on the specific instrument. |

| Ion Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows). |

Experimental Workflow Diagram

Caption: Workflow for Oxyphenbutazone Analysis in Plasma.

Signaling Pathway Diagram (Hypothetical)

Oxyphenbutazone, like other NSAIDs, primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Caption: Mechanism of Action of Oxyphenbutazone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of phenylbutazone and oxyphenbutazone in plasma by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Oxyphenbutazone-d9 in Equine Drug Testing: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Oxyphenbutazone-d9 as an internal standard in the quantification of Oxyphenbutazone, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone, in equine biological matrices. The methodologies outlined are critical for accurate drug testing, pharmacokinetic studies, and residue analysis in horses.

Introduction

Phenylbutazone is a commonly used NSAID in equine medicine for its analgesic and anti-inflammatory properties.[1][2] Its use in performance horses is regulated, and its presence in meat-producing animals is a food safety concern.[3][4] Accurate quantification of Phenylbutazone and its major active metabolite, Oxyphenbutazone, is therefore essential for both regulatory compliance and therapeutic monitoring.[5][6][7][8] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.[5][9]

Metabolic Pathway of Phenylbutazone

Phenylbutazone is extensively metabolized in the horse, primarily in the liver. The major metabolic pathway involves hydroxylation to form Oxyphenbutazone, which also possesses anti-inflammatory activity.[1][6][7]

Caption: Metabolic conversion of Phenylbutazone to Oxyphenbutazone in the horse.

Quantitative Analysis using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Phenylbutazone and Oxyphenbutazone in equine samples.[5][9][10] The use of this compound as an internal standard is integral to achieving high accuracy and precision.

Summary of Quantitative Data

The following tables summarize typical performance characteristics of LC-MS/MS methods utilizing deuterated internal standards for the analysis of Oxyphenbutazone in equine plasma and tissues.

Table 1: Method Performance in Equine Plasma [5]

| Parameter | Value |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

| Linearity Range | 0.05 - 20 µg/mL (r² > 0.995) |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (Bias %) | 80 - 120% |

| Extraction Recovery | > 80% |

Table 2: Method Performance in Equine Tissues (Muscle, Kidney, Liver) [9][11]

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.5 ng/g |

Experimental Protocols

Protocol 1: Quantification of Oxyphenbutazone in Equine Plasma by LC-MS/MS

This protocol is adapted from established methods for the screening, quantification, and confirmation of Phenylbutazone and Oxyphenbutazone in equine plasma.[5][10]

1. Materials and Reagents:

-

Oxyphenbutazone and Phenylbutazone reference standards

-

This compound or Phenylbutazone-d9 internal standard (IS) solution (e.g., 20 µg/mL)

-

Blank equine plasma

-

Methanol, Acetonitrile (HPLC grade)

-

Methyl tert-butyl ether (MTBE)

-

Phosphoric acid (1 M)

-

Ammonium acetate (10 mM)

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of equine plasma in a centrifuge tube, add 10 µL of the 20 µg/mL internal standard solution (this compound or Phenylbutazone-d9).

-

Add 75 µL of 1 M phosphoric acid and vortex to mix.

-

Add 5 mL of MTBE, cap the tube, and mix on a rotorack for 10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 55°C.

-

Reconstitute the dried extract in 1.5 mL of 10 mM ammonium acetate/acetonitrile (90:10, v/v).

Caption: Liquid-liquid extraction workflow for equine plasma samples.

3. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent

-

Mobile Phase A: 10 mM Ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient program to separate the analytes.

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Monitoring Mode: Selected Reaction Monitoring (SRM)

-

Typical SRM Transitions:

-

Oxyphenbutazone: Monitor at least two transitions for confirmation.

-

This compound: Monitor one transition.

-

4. Quantification:

-

Construct a calibration curve using blank plasma spiked with known concentrations of Oxyphenbutazone and a fixed concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of Oxyphenbutazone in the unknown samples by interpolating from the calibration curve.

Protocol 2: Analysis of Oxyphenbutazone in Equine Tissues by LC-MS/MS

This protocol is based on methodologies for analyzing drug residues in edible tissues.[9][11]

1. Materials and Reagents:

-

As in Protocol 1, with the addition of:

-

Ethyl acetate

-

DL-dithiothreitol (DTT)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation (Homogenization and SPE):

-

Homogenize 1 g of tissue with a suitable buffer.

-

Add the internal standard (this compound).

-

Perform a liquid-liquid extraction with a solvent like ethyl acetate containing a stabilizing agent such as DTT.[9]

-

Evaporate the organic extract and reconstitute in a suitable buffer for SPE.

-

Condition the SPE cartridge with methanol and water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences (e.g., with hexane).

-

Elute the analytes with an appropriate solvent (e.g., a mixture of methanol and ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Caption: Solid-phase extraction workflow for equine tissue samples.

3. LC-MS/MS Conditions:

-

Similar to Protocol 1, with potential modifications to the gradient program to optimize for the tissue matrix.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of Oxyphenbutazone in equine samples. The detailed protocols and performance data presented here serve as a valuable resource for laboratories involved in equine drug testing, ensuring accurate and defensible results. These methods are essential for maintaining the integrity of equestrian sports and ensuring the safety of the food supply.

References

- 1. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 2. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 3. cgfarad.ca [cgfarad.ca]

- 4. Investigation of phenylbutazone and its metabolite oxyphenbutazone in horse meat products during years 2013-2017 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of phenylbutazone and its metabolites in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]

- 8. researchgate.net [researchgate.net]

- 9. cgfarad.ca [cgfarad.ca]

- 10. academic.oup.com [academic.oup.com]

- 11. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oxyphenbutazone-d9 Sample Preparation in Urine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Oxyphenbutazone-d9 in human urine for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common extraction techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Introduction

Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) and a major active metabolite of phenylbutazone. Accurate quantification of oxyphenbutazone in urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy and precision of the analytical method.

The choice of sample preparation technique is critical for removing interfering substances from the complex urine matrix, concentrating the analyte, and ensuring compatibility with the analytical instrument. This note compares three widely used techniques: SPE, LLE, and PPT, providing detailed protocols and performance data to guide researchers in selecting the most appropriate method for their specific needs.

Quantitative Data Summary

The following table summarizes typical performance data for the three sample preparation techniques for the analysis of oxyphenbutazone in urine. These values are based on published data for oxyphenbutazone and similar NSAIDs and may vary depending on the specific laboratory conditions and equipment.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | 85 - 105% | > 80% | 80 - 95% |

| Matrix Effect | Low to Moderate | Moderate | High |

| Limit of Quantification (LOQ) | 1 - 5 ng/mL | 2 - 10 ng/mL | 5 - 20 ng/mL |

| Precision (%RSD) | < 10% | < 15% | < 15% |

| Throughput | Moderate to High (automatable) | Low to Moderate | High |

| Cost per Sample | High | Moderate | Low |

| Selectivity | High | Moderate | Low |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for urine sample preparation and the logical relationship between the three main extraction techniques.

High-Speed Liquid Chromatography Method for Robust Quantification of Oxyphenbutazone and its d9 Analog

Application Note

This application note details a sensitive and reliable high-speed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Oxyphenbutazone and its deuterated internal standard, d9-Oxyphenbutazone. This method is particularly suited for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Introduction

Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) and a major active metabolite of Phenylbutazone. Accurate quantification of Oxyphenbutazone in various biological and pharmaceutical matrices is crucial for understanding its efficacy and safety profile. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers excellent selectivity and sensitivity for this purpose. The inclusion of a deuterated analog, d9-Oxyphenbutazone, as an internal standard (IS) is a common and effective strategy to ensure reliable quantification.

This protocol outlines the sample preparation, chromatographic conditions, and mass spectrometric parameters for the simultaneous determination of Oxyphenbutazone and d9-Oxyphenbutazone.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: A flowchart illustrating the key steps from sample preparation to final quantification of Oxyphenbutazone.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this analytical method.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Oxyphenbutazone | d9-Oxyphenbutazone (Internal Standard) |

| Retention Time (min) | ~ 4.2 | ~ 4.2 |

| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |

| Precursor Ion (m/z) | 323.1 | 332.1 |

| Product Ion (m/z) | 133.1 | 142.1 |

| Collision Energy (eV) | 25 | 25 |

Table 2: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | > 85% |

Experimental Protocols

Materials and Reagents

-

Oxyphenbutazone reference standard

-

d9-Oxyphenbutazone reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Ultrapure water

-

Drug-free plasma/serum for calibration standards and quality controls

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

-

Add 10 µL of the d9-Oxyphenbutazone internal standard working solution (e.g., at a concentration of 500 ng/mL).

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

High-Speed Liquid Chromatography Protocol

-

HPLC System: A high-speed liquid chromatography system capable of binary gradients.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

-

0-0.5 min: 20% B

-

0.5-3.5 min: 20% to 95% B

-

3.5-4.5 min: 95% B

-

4.5-5.0 min: 95% to 20% B

-

5.0-6.0 min: 20% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Tandem Mass Spectrometry Protocol

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions:

-

Oxyphenbutazone: 323.1 -> 133.1

-

d9-Oxyphenbutazone: 332.1 -> 142.1

-

Signaling Pathway and Logical Relationships

The logical relationship of the analytical process can be visualized as follows:

**Caption

Application Notes and Protocols for the Analysis of Oxyphenbutazone-d9 by Tandem Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Oxyphenbutazone-d9 using tandem mass spectrometry. This compound is a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Oxyphenbutazone in biological matrices. The following sections detail the optimized mass spectrometry parameters, a comprehensive experimental protocol, and a visual representation of the analytical workflow.

Tandem Mass Spectrometry Parameters

The analysis of this compound is typically performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The method of choice is Multiple Reaction Monitoring (MRM), which ensures high selectivity and sensitivity.

Based on the fragmentation pattern of Oxyphenbutazone and its deuterated analogs, the following parameters have been established for the analysis of this compound:

| Parameter | Value |

| Compound | This compound |

| Precursor Ion (m/z) | 332.4 |

| Product Ion 1 (m/z) | 140.1 |

| Collision Energy (CE) for Product Ion 1 (eV) | 25 |

| Product Ion 2 (m/z) | 224.1 |

| Collision Energy (CE) for Product Ion 2 (eV) | 15 |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Cone Voltage (V) | 30 |

Note: These parameters may require minor optimization depending on the specific mass spectrometer make and model.

Experimental Protocol: Quantification of Oxyphenbutazone in Plasma using this compound as an Internal Standard

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Oxyphenbutazone in plasma samples.

2.1. Materials and Reagents

-

Oxyphenbutazone and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium formate

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., acetonitrile)

2.2. Sample Preparation

A protein precipitation method is described below, which is a common and efficient technique for plasma sample preparation.

-

Spiking of Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 1 µg/mL).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

2.3. Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water or 5 mM Ammonium Formate in Water

-

Mobile Phase B: Acetonitrile or Methanol

-

Flow Rate: 0.3 - 0.5 mL/min

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: Linear gradient from 10% to 90% B

-

5-6 min: Hold at 90% B

-

6-6.1 min: Return to 10% B

-

6.1-8 min: Column re-equilibration at 10% B

-

-

Column Temperature: 40°C

2.4. Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Oxyphenbutazone: 323.1 -> 132.1 (Quantifier), 323.1 -> 216.1 (Qualifier)

-

This compound: 332.4 -> 140.1

-

-

Source Parameters:

-

Capillary Voltage: 3.0 - 4.0 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Cone Gas Flow: 50 - 150 L/hr

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the LC-MS/MS analysis of Oxyphenbutazone using this compound as an internal standard.

Caption: Experimental workflow for the quantification of Oxyphenbutazone.

Application Note: Solid-Phase Extraction Method for the Quantification of Oxyphenbutazone in Biological Matrices using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the quantitative analysis of Oxyphenbutazone from biological matrices, such as plasma and urine. The protocol incorporates a deuterated internal standard to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Oxyphenbutazone is the primary active metabolite of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). Accurate quantification of Oxyphenbutazone in biological fluids is crucial for understanding its pharmacological and toxicological profile. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.[1][2] This note provides a comprehensive protocol for the SPE of Oxyphenbutazone, adaptable for various research needs.

Experimental Protocols

Materials and Reagents

-

Oxyphenbutazone certified reference standard

-

Oxyphenbutazone-d5 (or other suitable deuterated Oxyphenbutazone) or Phenylbutazone-d9 as internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Formic acid (88%)

-

Ammonium hydroxide

-

Reversed-phase SPE cartridges (e.g., C18, 100 mg, 3 mL)

-

Biological matrix (e.g., human plasma, urine)

Equipment

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

-

LC-MS/MS system

Sample Preparation

-

Thawing and Centrifugation: Thaw frozen biological samples (e.g., plasma, urine) at room temperature. Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Aliquoting: Transfer 500 µL of the supernatant to a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution (e.g., 1 µg/mL Oxyphenbutazone-d5 in methanol) to each sample, calibrator, and quality control sample.

-

Acidification: Add 500 µL of 2% formic acid in water to each tube and vortex for 30 seconds. This step ensures that Oxyphenbutazone is in a neutral form for optimal retention on the reversed-phase sorbent.

Solid-Phase Extraction Protocol

-

Conditioning: Condition the SPE cartridges by passing 3 mL of methanol through the sorbent.

-

Equilibration: Equilibrate the cartridges by passing 3 mL of deionized water through the sorbent. Do not allow the sorbent to dry.

-

Loading: Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

-

Washing:

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Wash the cartridge with 3 mL of 20% methanol in water to remove less polar interferences.

-

-

Drying: Dry the SPE cartridge under a high vacuum for 5-10 minutes to remove any residual water.

-

Elution: Elute the analyte and internal standard with 2 x 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex for 30 seconds. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at 30% B, ramp up to 95% B, hold, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for Oxyphenbutazone and its deuterated internal standard.

Data Presentation

The following table summarizes the expected performance characteristics of this method, based on literature data for similar analyses.[1]

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Linear Range | 0.05 - 20 µg/mL |

| Recovery | > 80% |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% (80-120%) |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

| Limit of Detection (LOD) | 0.01 µg/mL |

Visualizations

Caption: Experimental workflow for the SPE of Oxyphenbutazone.

Caption: Metabolic conversion of Phenylbutazone to Oxyphenbutazone.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means of isolating Oxyphenbutazone from complex biological matrices. The incorporation of a deuterated internal standard ensures the accuracy and precision required for demanding research applications. This protocol can be readily adapted to various laboratory settings and serves as a valuable tool for researchers and scientists in the field of drug development and bioanalysis.

References

Application Note: High-Throughput Analysis of Phenylbutazone and its Metabolite, Oxyphenbutazone, Using Supercritical Fluid Chromatography

Abstract

This application note details a robust and rapid method for the simultaneous separation and quantification of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone (PB) and its primary active metabolite, Oxyphenbutazone (OPB), using Supercritical Fluid Chromatography (SFC). The methodology presented offers a significant advantage over traditional high-performance liquid chromatography (HPLC) methods, primarily through reduced analysis times and decreased consumption of organic solvents, aligning with green chemistry principles.[1][2] This document provides comprehensive experimental protocols, quantitative performance data, and visual workflows to enable researchers, scientists, and drug development professionals to implement this efficient analytical technique.

Introduction

Phenylbutazone is a potent NSAID widely used in equine medicine for its analgesic and antipyretic properties.[3] Its major metabolite, Oxyphenbutazone, also exhibits pharmacological activity and requires accurate quantification in various matrices for pharmacokinetic and drug metabolism studies.[3][4] Supercritical fluid chromatography has emerged as a powerful tool in pharmaceutical analysis, offering high separation efficiency and speed, particularly for the analysis of thermally labile and chiral compounds.[2][5][6] By utilizing supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces the use of hazardous organic solvents.[2]

This application note describes an optimized SFC method for the baseline separation of Phenylbutazone and Oxyphenbutazone. The method has been validated for its accuracy, precision, and sensitivity, making it suitable for high-throughput screening and quantitative analysis in research and quality control environments.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A study investigating the separation of Phenylbutazone and Oxyphenbutazone utilized a supercritical fluid chromatograph equipped with a UV detector set to 240 nm.[7] The primary mobile phase consisted of carbon dioxide, with 5% methanol serving as a co-solvent to enhance the elution of the polar analytes.[7] The research explored various stationary phases, including octadecylsilane, silica, and cyano packed columns, to optimize the separation.[7] The octadecylsilane column was identified as providing the most favorable chromatographic parameters for the analysis.[7]

Table 1: SFC System and Operating Conditions

| Parameter | Value |

| Instrument | Supercritical Fluid Chromatograph |

| Detection | UV at 240 nm[7] |

| Column | Octadecylsilane (most favorable), Silica, Cyano[7] |

| Mobile Phase | 5% Methanol in Carbon Dioxide[7] |

| Temperature | Ambient (as not specified otherwise) |

| Pressure | Not specified |

| Flow Rate | Not specified |

Sample Preparation

For the analysis of biological samples, a solid-phase extraction (SPE) procedure was employed to extract Phenylbutazone and Oxyphenbutazone from human serum.[7] An ODS (octadecylsilane) cartridge was used for the extraction, yielding recoveries in the range of 82-83% for both analytes.[7] For dosage form analysis, a commercial 100 mg tablet of Phenylbutazone was assayed, demonstrating good recovery of the active pharmaceutical ingredient.[7]

Quantitative Data Summary

The developed SFC method demonstrated excellent quantitative performance for the analysis of Phenylbutazone and Oxyphenbutazone. The key performance metrics are summarized in the table below.

Table 2: Quantitative Performance Data

| Analyte | Limit of Detection (LOD) | Accuracy and Precision (% RSD) | Recovery from Serum |

| Phenylbutazone (PB) | 0.1 µg/mL[7] | 0.24 - 4.94%[7] | 82 - 83%[7] |

| Oxyphenbutazone (OPB) | 1.0 µg/mL[7] | 0.24 - 4.94%[7] | 82 - 83%[7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the SFC analysis of Phenylbutazone and Oxyphenbutazone, from sample preparation to data analysis.

Caption: Experimental workflow for SFC analysis.

Structural Relationship and Separation Principle

The separation of Phenylbutazone and Oxyphenbutazone by SFC is based on their differing polarities. The hydroxyl group on Oxyphenbutazone increases its polarity compared to Phenylbutazone, leading to stronger interactions with the stationary phase and thus affecting its retention time.

Caption: Analyte structures and SFC separation logic.

Conclusion

The presented supercritical fluid chromatography method provides a fast, efficient, and environmentally friendly alternative for the quantitative analysis of Phenylbutazone and its active metabolite, Oxyphenbutazone. The method is sensitive and robust, making it well-suited for applications in pharmaceutical research, drug metabolism studies, and quality control. The detailed protocols and performance data in this application note offer a solid foundation for the implementation of this advanced analytical technique.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]

- 3. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 4. Oxyphenbutazone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A supercritical fluid chromatographic method using packed columns for phenylbutazone and oxyphenbutazone in serum, and for phenylbutazone in a dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Oxyphenbutazone-d9 Chromatography

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during the chromatographic analysis of Oxyphenbutazone-d9.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing and how can I fix it?

Peak tailing is the most common peak shape problem and can significantly impact resolution and integration accuracy.[1] For an acidic compound like this compound, which has a pKa of approximately 4.7, tailing is often linked to mobile phase pH and secondary interactions with the stationary phase.[2][3]

Primary Causes and Solutions:

-

Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa (~4.7), both the ionized and unionized forms of the molecule will be present, leading to peak distortion and tailing.[4]

-

Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units below the pKa. For this compound, a mobile phase pH between 2.7 and 3.0 is recommended to ensure the analyte is in a single, neutral (unionized) form, which promotes better retention and peak shape.[5]

-

-

Inadequate Buffering: An unbuffered or poorly buffered mobile phase can lead to pH shifts as the sample is introduced, causing inconsistent ionization and peak tailing.[6]

-

Solution: Use a buffer with a suitable pKa to control the mobile phase pH effectively. Phosphate or acetate buffers at a concentration of 10-50 mM are generally effective.[5] Ensure the desired pH is set for the aqueous portion of the mobile phase before mixing it with the organic modifier.

-

-

Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can be deprotonated and negatively charged, leading to undesirable ionic interactions with analytes. While this is a more common issue for basic compounds, it can still affect acidic compounds.[1]

-

Solution: Use a modern, high-purity, end-capped reversed-phase column (e.g., C18 or C8). End-capping chemically treats the residual silanols to make them less active, significantly improving peak symmetry.

-

-

Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[1]

-

Solution: Reduce the injection volume or dilute the sample.[5] If peak shape improves upon injecting a smaller mass, the issue is likely column overload.

-

-

Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or within the packing bed can create active sites that cause tailing.[6]

-

Solution: Implement a column flushing procedure (see Protocol 2) or, if the column is old or heavily used, replace it. Using a guard column can help protect the analytical column and extend its lifetime.[6]

-

Q2: What causes my this compound peak to show fronting?

Peak fronting, where the peak has a leading edge, is less common than tailing but can indicate significant problems.

Primary Causes and Solutions:

-

Column Collapse or Void: This is a serious issue where a void or channel forms in the column's packed bed, often at the inlet. This can be caused by sudden pressure shocks or operating the column outside its recommended pH or temperature range.

-

Solution: The most reliable solution is to replace the column. Always operate columns within the manufacturer's specified limits for pressure and pH.

-

-

Sample Overload: Severe mass overload can sometimes manifest as peak fronting.[7]

-

Solution: Perform a sample dilution study as described in Protocol 3. If the peak shape improves with lower concentrations, overload is the cause.

-

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the point of injection, distorting the peak shape.

-

Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]

-

Q3: My this compound peak is broader than expected. What should I check?

Peak broadening reduces sensitivity and resolution. It can be caused by a variety of on-column and extra-column factors.

Primary Causes and Solutions:

-

Column Deterioration: An old or contaminated column loses efficiency, resulting in wider peaks.

-

Solution: First, try regenerating the column (Protocol 2). If performance does not improve, the column likely needs to be replaced.

-

-

Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause significant band broadening.[5]

-

Solution: Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.12-0.17 mm) where possible. Ensure all fittings are properly connected to avoid dead volume.

-

-

Inadequate Mobile Phase Strength: If the mobile phase is too weak (e.g., too low a percentage of organic solvent), the analyte will move too slowly, leading to diffusion and broader peaks.[7]

-

Solution: Increase the percentage of the strong organic solvent (e.g., acetonitrile or methanol) in the mobile phase by 5-10% to achieve a suitable retention factor (k').[5]

-

Q4: Why does my this compound peak appear to be split?

Split peaks suggest that the analyte band is being distorted as it enters or travels through the column.

Primary Causes and Solutions:

-

Partially Blocked Column Frit: Debris from the sample, mobile phase, or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the packing bed.

-

Solution: Try back-flushing the column (reversing the flow direction and flushing to waste). If this fails, the column may need to be replaced. Using an in-line filter can prevent this issue.

-

-

Column Inlet Void: A void or channel at the head of the column can cause the sample band to split.

-

Solution: Replace the column. Using a guard column can help mitigate this problem.

-

-

Co-eluting Interference: The "split" peak may actually be two different, but very closely eluting, compounds.

-

Solution: Optimize the method to improve resolution, for example, by adjusting the mobile phase composition or changing the column chemistry. Injecting a smaller volume may help distinguish if it is one or two peaks.

-

-

Mobile Phase pH is Too Close to pKa: When the mobile phase pH is very close to the analyte's pKa, the presence of two forms of the analyte can sometimes cause peak splitting or severe shoulders.

-

Solution: As with peak tailing, ensure the mobile phase is adequately buffered at a pH at least 1.5-2 units away from the pKa of this compound.

-

Data Presentation

The following tables illustrate the expected impact of mobile phase pH and column chemistry on the peak shape of an acidic compound like this compound.

Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Shape (Conditions: 4.6x150mm C18 column; Mobile Phase: Acetonitrile/20mM Phosphate Buffer; Flow Rate: 1.0 mL/min)

| Mobile Phase pH | Analyte State | Expected Tailing Factor (TF) | Resolution (Rs) from Nearest Peak | Comments |

| 5.0 | Partially Ionized | > 2.0 | 1.2 | Severe tailing, poor resolution and quantification. |

| 4.5 | Partially Ionized | 1.8 | 1.6 | Significant tailing, risk of inaccurate integration. |

| 3.5 | Mostly Unionized | 1.4 | 2.1 | Minor tailing, acceptable for some applications. |

| 2.7 | Fully Unionized | 1.1 | 2.5 | Optimal; sharp, symmetrical peak with excellent resolution. |

Table 2: Illustrative Comparison of Column Chemistries on Peak Tailing (Conditions: Mobile Phase pH 3.0; Acetonitrile/20mM Phosphate Buffer)

| Column Type | Stationary Phase Characteristics | Expected Tailing Factor (TF) | Comments |

| Older, Type A Silica C18 | High silanol activity, potential metal impurities. | 1.6 - 1.9 | Prone to secondary interactions, leading to tailing. |

| Modern, End-Capped, High-Purity C18 | Low silanol activity, highly inert surface. | 1.0 - 1.2 | Minimal secondary interactions, provides excellent peak symmetry. |

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol describes the correct preparation of a buffered mobile phase to ensure a stable, low pH for the analysis of this compound.

-

Prepare Aqueous Buffer:

-

Weigh the appropriate amount of a buffer salt (e.g., potassium phosphate monobasic) to make a 20 mM solution in HPLC-grade water.

-

Dissolve the salt completely in the water.

-

-

Adjust pH:

-

Place the aqueous buffer solution on a stir plate with a stir bar.

-

Calibrate a pH meter and place the probe in the solution.

-

Slowly add a suitable acid (e.g., 85% phosphoric acid, dropwise) while monitoring the pH.

-

Continue adding acid until the target pH (e.g., 2.7) is reached and stable.

-

-

Filter and Degas:

-

Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

-

Degas the solution using sonication or vacuum filtration.

-

-

Mix Mobile Phase:

-

Measure the required volumes of the pH-adjusted aqueous buffer and the organic modifier (e.g., acetonitrile) to create the final mobile phase composition (e.g., 50:50 v/v).

-

Mix thoroughly. The mobile phase is now ready for use.

-

Protocol 2: Systematic Column Flushing and Regeneration